![molecular formula C9H6BrClN2O B1487673 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 1283108-88-2](/img/structure/B1487673.png)
5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the reaction of 5-bromo-2-chlorobenzyl alcohol with t-butyl acrylate in the presence of palladium acetate and triphenylphosphine (PPh3) at elevated temperatures . The detailed synthetic pathway and optimization conditions can be found in relevant literature.
Physical And Chemical Properties Analysis
Scientific Research Applications
Enantiomerically Pure Compound Synthesis
The compound has been utilized in the synthesis of enantiomerically pure compounds, which are crucial for the development of certain pharmaceuticals. The process involves the resolution of related chemical structures by crystallization to yield optically pure enantiomers . This is particularly important in the production of drugs where the chirality of the drug molecule can significantly affect its efficacy and safety.
SGLT2 Inhibitors for Diabetes Treatment
One of the key applications of this compound is in the modification of the diarylmethane aglycone in SGLT2 inhibitors . These inhibitors are promising antidiabetic agents that help reduce blood glucose levels by preventing glucose reabsorption in the kidneys. The compound serves as a building block in the synthesis of these inhibitors, contributing to the development of new treatments for diabetes.
Structure-Activity Relationship (SAR) Studies
The compound is used in SAR studies to understand the relationship between the molecular structure of a compound and its biological activity . This is vital for the design of new drugs and the improvement of existing ones. By analyzing how different substitutions on the compound affect its activity, researchers can design more effective pharmaceutical agents.
Chemical Intermediate in Organic Synthesis
As a chemical intermediate, “5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole” is used in various organic synthesis processes . Its unique structure makes it suitable for constructing complex molecules, particularly in the synthesis of compounds with specific stereochemistry.
properties
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5-12-9(14-13-5)7-4-6(10)2-3-8(7)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBAZGGMQQJAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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